(4-bromophenyl)[3-ethyl-5-hydroxy-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
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Overview
Description
1-(4-BROMOBENZOYL)-3-ETHYL-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-BROMOBENZOYL)-3-ETHYL-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Introduction of the bromobenzoyl group: This step involves the acylation of the pyrazole ring using 4-bromobenzoyl chloride in the presence of a base such as pyridine.
Addition of the ethyl group: This can be done through an alkylation reaction using ethyl iodide and a strong base like sodium hydride.
Attachment of the methoxyphenyl group: This step involves a nucleophilic aromatic substitution reaction using 4-methoxyphenylboronic acid and a palladium catalyst under Suzuki-Miyaura coupling conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-BROMOBENZOYL)-3-ETHYL-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-BROMOBENZOYL)-3-ETHYL-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-BROMOBENZOYL)-3-ETHYL-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and leading to biological effects.
Interfering with cellular processes: Such as DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects.
Pathways involved: The exact pathways depend on the specific biological context and target.
Comparison with Similar Compounds
1-(4-BROMOBENZOYL)-4-PHENYLPIPERAZINE: Shares the bromobenzoyl group but differs in the core structure.
3-(4-BROMOPHENYL)-5-(4-HYDROXYPHENYL)ISOXAZOLE: Contains similar aromatic substituents but has an isoxazole ring instead of a pyrazole ring
Uniqueness: 1-(4-BROMOBENZOYL)-3-ETHYL-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C19H19BrN2O3 |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
(4-bromophenyl)-[3-ethyl-5-hydroxy-5-(4-methoxyphenyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C19H19BrN2O3/c1-3-16-12-19(24,14-6-10-17(25-2)11-7-14)22(21-16)18(23)13-4-8-15(20)9-5-13/h4-11,24H,3,12H2,1-2H3 |
InChI Key |
KUEJIZBGFJFKGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(C1)(C2=CC=C(C=C2)OC)O)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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